molecular formula C20H18N2O5S2 B3300030 N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide CAS No. 899967-91-0

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide

Cat. No.: B3300030
CAS No.: 899967-91-0
M. Wt: 430.5 g/mol
InChI Key: HWNOQDGGXVBHRY-UHFFFAOYSA-N
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Description

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Ring: This can be achieved by the cyclization of catechol with formaldehyde.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Benzodioxole and Thiazole Rings: This step involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired linkage.

    Introduction of the Benzamide Moiety: The final step involves the acylation of the intermediate with 3-(propane-2-sulfonyl)benzoic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole and thiazole rings are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide: shares structural similarities with other benzodioxole and thiazole derivatives, such as:

Uniqueness

  • The unique combination of the benzodioxole, thiazole, and benzamide moieties in this compound imparts distinct chemical and biological properties that are not observed in simpler analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-12(2)29(24,25)15-5-3-4-14(8-15)19(23)22-20-21-16(10-28-20)13-6-7-17-18(9-13)27-11-26-17/h3-10,12H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNOQDGGXVBHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide
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N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide
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N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide
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N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide
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N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide
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N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide

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